molecular formula C13H10N2O2 B14913144 n-(3-Cyanobenzyl)furan-3-carboxamide

n-(3-Cyanobenzyl)furan-3-carboxamide

Cat. No.: B14913144
M. Wt: 226.23 g/mol
InChI Key: MNYXYFQVIOYWGQ-UHFFFAOYSA-N
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Description

N-(3-Cyanobenzyl)furan-3-carboxamide (CAS 1209676-35-6) is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . This reagent features a furan-3-carboxamide core linked to a meta-cyanobenzyl group, a structural motif of significant interest in synthetic and medicinal chemistry. Its primary researched application is as a key precursor in the synthesis of advanced N-heterocyclic carbene (NHC) ligands, specifically in the development of novel Pd-PEPPSI (Palladium-Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes . These complexes serve as highly effective catalysts in direct carbon-hydrogen (C–H) bond arylation reactions, a crucial transformation for constructing complex (hetero)arenes in a more efficient and atom-economical manner . The 3-cyanobenzyl substituent on the NHC ligand is instrumental in tuning the steric and electronic properties of the resulting palladium catalyst, thereby influencing its activity and stability in catalytic cycles . Beyond catalysis, the furan-carboxamide scaffold is recognized as a privileged structure in drug discovery. Related furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses and have been explored for their cytotoxic activity against various cancer cell lines, highlighting the broader research value of this chemical class . This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(3-cyanophenyl)methyl]furan-3-carboxamide

InChI

InChI=1S/C13H10N2O2/c14-7-10-2-1-3-11(6-10)8-15-13(16)12-4-5-17-9-12/h1-6,9H,8H2,(H,15,16)

InChI Key

MNYXYFQVIOYWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC(=O)C2=COC=C2

Origin of Product

United States

Preparation Methods

The synthesis of n-(3-Cyanobenzyl)furan-3-carboxamide typically involves the reaction of 3-cyanobenzylamine with furan-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

n-(3-Cyanobenzyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of n-(3-Cyanobenzyl)furan-3-carboxamide involves its interaction with molecular targets and pathways. For instance, in antiviral research, the compound’s derivatives have shown significant influence on the anti-influenza activity by interacting with viral proteins and inhibiting their function . The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Substituents and Their Impact:

N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxamide Substituents: Diethylaminophenyl (electron-donating), 5-methylisoxazole. Synthesis: Yield of 75% via HBTU/DIPEA-mediated coupling in DMF . Activity: Not explicitly reported, but the diethylamino group may enhance solubility or target affinity.

N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide Substituents: Thiophen-2-ylethyl (aromatic, sulfur-containing). Synthesis: Higher yield (93%) with extended reaction time (3 days) . Activity: Thiophene may improve lipophilicity or modulate enzyme interactions.

V-13–009920 (5-(4-chlorophenyl)-N-(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-(trifluoromethyl)furan-3-carboxamide)

  • Substituents : 4-Chlorophenyl, trifluoromethyl, thiadiazole-sulfamoyl.
  • Activity : IC₅₀ of 4.0 µM against PrpC (2-methylcitrate synthase), attributed to the trifluoromethyl group’s electronegativity and steric effects .

2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide

  • Substituents : 2-Methyl furan, 4-(trifluoromethyl)benzyl-indazole.
  • Activity : IC₅₀ of 0.2 µM against Fascin, a key actin-bundling protein in cancer metastasis. The indazole and trifluoromethyl groups likely enhance target binding .

This compound Substituents: 3-Cyanobenzyl. Hypothesized Activity: The cyano group’s electron-withdrawing nature may optimize π-π stacking or hydrogen bonding with target proteins, similar to trifluoromethyl or chlorophenyl groups in analogs .

Biological Activity

N-(3-Cyanobenzyl)furan-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and a carboxamide functional group, with a cyanobenzyl moiety at the nitrogen position. This unique structure contributes to its potential biological activities. The compound can be synthesized through various chemical transformations typical of carboxamides and furan derivatives, allowing for modifications that may enhance its efficacy against specific biological targets .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. Notably, it has demonstrated inhibitory effects against various viral strains, including Influenza A H5N1 . Structure-activity relationship studies reveal that modifications to the furan ring and substituents on the carboxamide can significantly influence antiviral potency. For instance, certain substitutions enhance binding affinity to viral proteins, thereby inhibiting replication processes .

Table 1: Antiviral Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
2,5-Dimethyl-N-(2-benzylthio)furan-3-carboxamideFuran ring with thioether substitutionAntiviral against H5N1 influenza
N-(4-Nitrobenzyl)furan-3-carboxamideNitro substitution on benzyl groupAntiviral activity
N-(2-Fluorobenzyl)furan-3-carboxamideFluorine substitution enhancing lipophilicityPotential anticancer properties

This specificity in structure may lead to distinct biological profiles and therapeutic potentials not observed in other furan-carboxamide derivatives .

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in anticancer research. Studies suggest that compounds with similar structural features possess significant anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The precise mechanisms remain an area of active investigation.

Case Studies

One notable study focused on the synthesis and evaluation of various furan derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents. Further investigations into their mechanisms of action revealed interactions with key cellular pathways involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinity of this compound with viral proteins such as the M2 ion channel of the influenza A virus. These studies suggest a mechanism by which the compound inhibits viral replication by effectively binding to critical sites within these proteins .

Q & A

Q. Basic

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks:
    • Furan protons: δ 6.5–7.5 ppm (split due to coupling) .
    • Cyanobenzyl CH2_2: δ ~4.5–5.0 ppm (doublet for benzylic protons).
    • Carbonyl (C=O): δ ~165–170 ppm in 13C^{13}C-NMR .
  • IR : Confirm amide C=O stretch at ~1650–1680 cm1^{-1} and nitrile (C≡N) at ~2200–2260 cm1^{-1} .

Q. Advanced

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Monoclinic systems (e.g., space group P21/cP2_1/c) with unit cell parameters a=10.7691A˚,b=21.746A˚,c=8.8666A˚a = 10.7691 \, \text{Å}, \, b = 21.746 \, \text{Å}, \, c = 8.8666 \, \text{Å}) provide precise bond angles and torsional strain data .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error to confirm molecular formula.

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Q. Advanced

  • QSAR modeling : Use Genetic Algorithm-Multiple Linear Regression (GA-MLR) to correlate electronic (e.g., Hammett σ) and steric (e.g., Taft’s EsE_s) descriptors with bioactivity. For example, substituents at the furan 5-position (e.g., methyl, nitro) significantly modulate CK2 inhibition .
  • Enzyme assays : Measure IC50_{50} values using kinetic assays (e.g., DTNB-based thiol release for propionyl-CoA utilization ). Compare inhibition profiles with structurally related analogs (e.g., 2-trifluoromethyl derivatives) to identify pharmacophoric motifs .

How should contradictions in bioactivity data across studies be addressed?

Q. Advanced

  • Assay variability : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). For in vivo studies (e.g., antidepressant activity in mice ), control strain/genetic background and dosing regimens.
  • Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-laboratory variability. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to resolve discrepancies in IC50_{50} values .

What computational tools are recommended for predicting physicochemical properties and metabolic stability?

Q. Advanced

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~2–3 for CNS penetration), aqueous solubility, and CYP450 metabolism. The 3-cyanobenzyl group may reduce metabolic clearance compared to unsubstituted analogs .
  • Molecular docking : Simulate binding to target proteins (e.g., CK2 or PrpC ) using AutoDock Vina. Focus on hydrogen bonds between the carboxamide and catalytic residues (e.g., Lys68 in CK2 ).

How can crystallization conditions be optimized for X-ray studies of this compound?

Q. Advanced

  • Solvent screening : Test mixtures of DMSO/water, chloroform/methanol, or ethyl acetate/n-hexane. Slow evaporation at 4°C often yields single crystals.
  • Cryoprotection : For data collection at 100 K, use glycerol or Paratone-N oil to prevent ice formation. Refinement with SHELXL (R1_1 < 0.05) ensures accurate hydrogen-bond geometry (e.g., N–H···O distances ~2.8–3.0 Å ).

What in vivo models are suitable for evaluating the pharmacological effects of this compound?

Q. Advanced

  • Rodent models : For neuroactive or metabolic effects, use:
    • Tail suspension test (TST) or forced swim test (FST) for antidepressant activity .
    • High-fat diet-induced hyperlipidemia models to assess lipid-lowering effects (monitor via serum triglycerides/cholesterol ).
  • Dosing : Administer orally (10–50 mg/kg) with vehicle (e.g., 0.5% methylcellulose). Collect plasma/tissues at 1, 3, 6, 12 h for PK/PD analysis.

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